molecular formula C9H9NO B567536 4-Cyclopropylnicotinaldehyde CAS No. 1256793-54-0

4-Cyclopropylnicotinaldehyde

Cat. No.: B567536
CAS No.: 1256793-54-0
M. Wt: 147.177
InChI Key: ILEFMCSYGZMFLP-UHFFFAOYSA-N
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Description

4-Cyclopropylnicotinaldehyde (CAS: 1256793-54-0) is a pyridine derivative featuring a cyclopropyl substituent at the 4-position and an aldehyde functional group at the 3-position of the aromatic ring. Its molecular formula is C₉H₉NO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The aldehyde group enables reactions such as nucleophilic additions, condensations, and oxidations, while the cyclopropyl group introduces steric and electronic effects that modulate reactivity and stability .

Properties

CAS No.

1256793-54-0

Molecular Formula

C9H9NO

Molecular Weight

147.177

IUPAC Name

4-cyclopropylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO/c11-6-8-5-10-4-3-9(8)7-1-2-7/h3-7H,1-2H2

InChI Key

ILEFMCSYGZMFLP-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C=NC=C2)C=O

Synonyms

4-cyclopropylnicotinaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

4-Cyclopropylnicotinaldehyde
  • Functional Group : Aldehyde (–CHO).
  • Reactivity : High due to the electrophilic aldehyde group, facilitating nucleophilic additions (e.g., formation of imines or hydrazones) and participation in cross-coupling reactions.
6-Cyclopropyl-2-methylnicotinonitrile (CAS: 1644447-20-0)
  • Functional Group : Nitrile (–CN).
  • Reactivity : Less reactive than aldehydes; nitriles undergo hydrolysis to carboxylic acids or amides and are stable under basic conditions. The methyl group at the 2-position introduces steric hindrance .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
  • Functional Group : Carboxylic acid (–COOH).
  • Reactivity : Acidic and prone to decarboxylation; the chloro and methyl substituents enhance electron-withdrawing effects, influencing regioselectivity in substitution reactions .

Structural and Electronic Effects

Compound Substituents Key Effects
4-Cyclopropylnicotinaldehyde Cyclopropyl (4-position) Electron-withdrawing effect; ring strain increases reactivity .
6-Cyclopropyl-2-methylnicotinonitrile Cyclopropyl (6), methyl (2) Methyl group adds steric bulk, reducing accessibility to the nitrile group .
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5) Cyclohexyl, hydrazone Cyclohexyl group enhances lipophilicity; hydrazone enables Schiff base formation .

Key Differentiators

  • Positional Isomerism: The 4-cyclopropyl substitution in 4-Cyclopropylnicotinaldehyde vs. 6-cyclopropyl in nicotinonitrile () alters electronic distribution and steric accessibility.
  • Functional Group Utility : Aldehydes offer broader synthetic versatility compared to nitriles or carboxylic acids.
  • Complexity: Compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () exhibit fused-ring systems suited for specialized medicinal chemistry applications.

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